molecular formula C23H19N5O4S2 B2731687 N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021263-09-1

N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2731687
CAS RN: 1021263-09-1
M. Wt: 493.56
InChI Key: JJNLDSSCBORCIS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H19N5O4S2 and its molecular weight is 493.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

One study outlines the synthesis and transformations of heterocyclic compounds, demonstrating the process of synthesizing derivatives through various chemical reactions. This methodology is crucial for creating compounds with potential applications in medicinal chemistry and materials science (El’chaninov et al., 2018).

Heterocyclic Synthesis Techniques

Another research area focuses on the development of heterocyclic synthesis techniques, involving the use of thiophenylhydrazonoacetates to yield a variety of nitrogen nucleophiles, leading to the creation of pyrazole, isoxazole, and other heterocyclic derivatives. These methods are foundational for advancing the synthesis of complex molecules for further biological evaluation (Mohareb et al., 2004).

Molecular Interaction Studies

Research on molecular interactions, such as the study of a pyrazole derivative's antagonist activity with the CB1 cannabinoid receptor, provides insight into the structural requirements for binding and activity at biological targets. This type of research can guide the design of new therapeutic agents with improved efficacy and safety profiles (Shim et al., 2002).

Antimicrobial and Anticancer Activities

Compounds related to the mentioned chemical structure have been evaluated for their antimicrobial and anticancer activities. Such studies aim to identify new therapeutic agents against resistant strains of bacteria and various cancer types, demonstrating the potential of heterocyclic compounds in drug discovery (Zaki et al., 2018).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4S2/c1-13-20-15(22(29)26-23-25-16-5-2-3-7-19(16)33-23)11-17(18-6-4-9-32-18)24-21(20)28(27-13)14-8-10-34(30,31)12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNLDSSCBORCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=NC5=CC=CC=C5S4)C6CCS(=O)(=O)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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